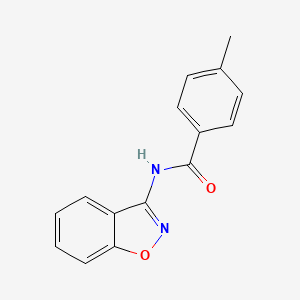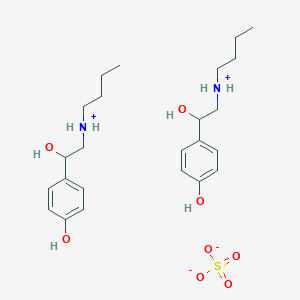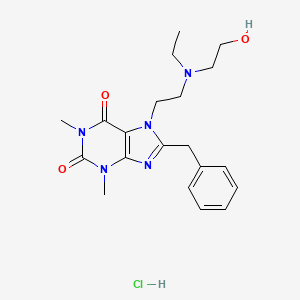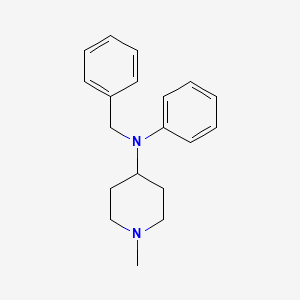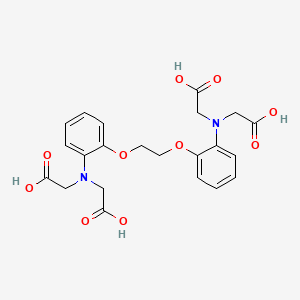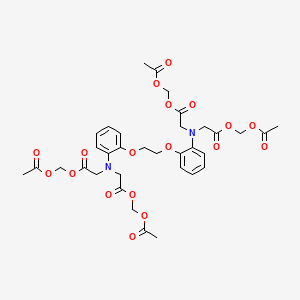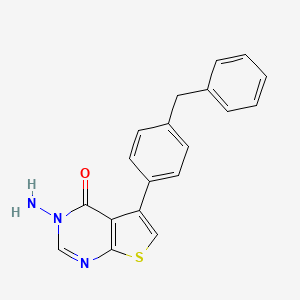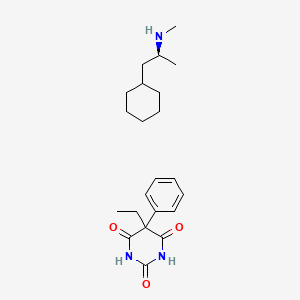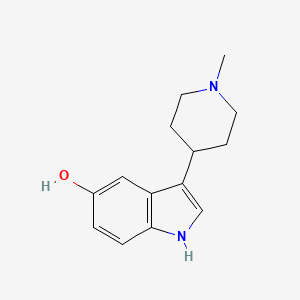
3-(1-甲基哌啶-4-基)-1H-吲哚-5-醇
概述
描述
The compound “3-(1-methylpiperidin-4-yl)-1H-indol-5-ol” is a derivative of indole, which is a heterocyclic compound. The indole structure is a combination of a benzene ring and a pyrrole ring . This compound is part of a novel series of [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indole derivatives .
Synthesis Analysis
The synthesis of this compound involves the migration of the cyclic amine moiety from the indole core to the arylsulfonyl group on indole . This process has led to the discovery of structurally diverse compounds .Molecular Structure Analysis
The molecular structure of this compound involves a 1-methylpiperidin-4-yl group attached to the 3-position of an indole ring . The B3LYP/cc-pVDZ basis set was used to optimize the best results for a similar compound .科学研究应用
PET 配体开发
3-(1-甲基哌啶-4-基)-1H-吲哚-5-醇及其衍生物因其作为正电子发射断层扫描 (PET) 配体的潜力而受到研究。例如,Lu AA27122 (3i) 等化合物已被确定为高亲和力 α(1A)-肾上腺素受体配体,显示出穿透大脑的希望并适用于 PET 成像 (Jørgensen 等人,2013)。
胆碱酯酶和单胺氧化酶抑制
这些化合物还显示出作为胆碱酯酶和单胺氧化酶双重抑制剂的希望。这在神经退行性疾病的背景下特别相关,在这种疾病中,这种双重抑制可能是有效的 (Bautista-Aguilera 等人,2014)。
关键中间体的合成
该化合物的变体的改进合成,例如 5-溴-3-(1-甲基哌啶-4-基)-1H-吲哚,证明了它们作为药物开发中的关键中间体的效用,例如在合成用于偏头痛治疗的盐酸纳拉曲坦中 (Shashikumar 等人,2010)。
抗癌潜力
3-(1-甲基哌啶-4-基)-1H-吲哚-5-醇的新型衍生物正在探索其对各种癌细胞系的细胞毒活性,突出了它们在癌症治疗中的潜在作用 (Koksal 等人,2012)。
在认知功能中的作用
该化合物的衍生物已被研究为 5-HT6 受体拮抗剂,已知它们在认知功能中发挥作用,从而为认知能力下降提供了潜在的治疗选择 (Nirogi 等人,2015)。
神经保护剂
一些吲哚衍生物,包括与 3-(1-甲基哌啶-4-基)-1H-吲哚-5-醇相关的衍生物,已被证明是有效的神经保护剂,特别是那些靶向 N-甲基-D-天冬氨酸 (NMDA) 受体并表现出抗氧化特性的衍生物 (Buemi 等人,2013)。
作用机制
Target of Action
BRL 54443, also known as 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, is a potent agonist for the 5-HT 1E and 5-HT 1F serotonin receptor subtypes . These receptors are part of the G protein-coupled receptor family and play a crucial role in the neurotransmission of serotonin .
Mode of Action
BRL 54443 interacts with its targets, the 5-HT 1E and 5-HT 1F serotonin receptors, by binding to them with high affinity . This binding stimulates the receptors, leading to a series of intracellular events .
Biochemical Pathways
The activation of the 5-HT 1E and 5-HT 1F receptors by BRL 54443 can lead to various downstream effects. For instance, it can result in the inhibition of forskolin-dependent cAMP production . The exact biochemical pathways affected by BRL 54443 and their downstream effects are complex and may vary depending on the specific cellular context.
Result of Action
The activation of the 5-HT 1E and 5-HT 1F receptors by BRL 54443 can lead to various molecular and cellular effects. For example, it has been reported to cause contraction in the mouse thoracic aorta and influence stomach relaxation in felines .
属性
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNFADCGOAHBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206089 | |
| Record name | BRL-54443 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
CAS RN |
57477-39-1 | |
| Record name | 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57477-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL-54443 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BRL-54443 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-54443 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2DH1CHI0Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of BRL 54443?
A: BRL 54443 acts as an agonist at the 5-HT1E and 5-HT1F receptors. [, ] This means it binds to these receptors and activates them, mimicking the effects of serotonin at these specific subtypes.
Q2: Does BRL 54443 interact with other serotonin receptor subtypes?
A: While BRL 54443 exhibits high selectivity for 5-HT1E and 5-HT1F receptors, studies suggest it may also interact with the 5-HT2A receptor. [] Interestingly, in the mouse aorta, the observed contraction induced by BRL 54443 was antagonized by ketanserin, a 5-HT2A receptor antagonist. This suggests the contraction might be mediated through 5-HT2A receptors, despite BRL 54443's known affinity for 5-HT1E and 5-HT1F subtypes. [] Further research is needed to fully elucidate these interactions.
Q3: What are the potential downstream effects of BRL 54443's interaction with serotonin receptors?
A: The specific downstream effects of BRL 54443 are dependent on the receptor subtype and the cell type or tissue involved. For instance, activation of 5-HT1D receptors by another agonist in a study led to inhibition of the mesenteric vasopressor outflow, suggesting a role in modulating sympathetic nervous system activity. [] More research is necessary to fully understand the downstream effects of BRL 54443 specifically mediated by 5-HT1E and 5-HT1F receptor activation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B1667726.png)


